molecular formula C17H15N B187098 N-(p-Tolyl)-1-naphthylamine CAS No. 634-43-5

N-(p-Tolyl)-1-naphthylamine

Cat. No. B187098
CAS RN: 634-43-5
M. Wt: 233.31 g/mol
InChI Key: RWYRKFWBKGQTLU-UHFFFAOYSA-N
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Description

“N-(p-Tolyl)-1-naphthylamine” is a compound that contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Synthesis Analysis

The synthesis of compounds similar to “N-(p-Tolyl)-1-naphthylamine” has been reported in the literature. For instance, various N‐p‐tolyl/phenylsulfonyl L ‐amino acid thiolester derivatives were designed and synthesized according to the combination of functional groups . Another study reported the synthesis of sulfonamide derivatives via a catalyst, oxidant, halogen, and amine-free method .


Molecular Structure Analysis

The three-dimensional structure of a similar compound, “N-(p-Tolyl)-dodecylsulfonamide”, was determined using a combination of powder XRD data, several computational packages involving Monte Carlo simulations and ab initio quantum mechanical calculations, and experimental solid-state NMR chemical shifts .

Scientific Research Applications

  • Fluorescence Studies in Microbiology : N-tolyl-α-naphthylamine-8-sulphonic acid, a related compound, has been used to study cell permeability in Pseudomonas aeruginosa, using fluorescence techniques to demonstrate dye penetration into protein-containing portions of cells (Newton, 1954).

  • Electrochromic and Optoelectronic Applications : Poly(1-naphthylamine) (PNA), another derivative, exhibits versatile electrochromic and optoelectronic properties. It has potential applications in catalysis and coatings due to its unique photophysical properties (Jadoun et al., 2017).

  • Allelochemical Effects on Algae : N-Phenyl-2-naphthylamine impacts the aquatic unicellular algae Chlorella vulgaris, causing oxidative damage and inhibiting photosynthesis, suggesting its role as an effective allelochemical (Qian et al., 2009).

  • Catalysis in Chemical Synthesis : Functionalized 1-naphthylamines, including N-methylated derivatives, are synthesized using a Cu(I)-catalyzed benzannulation method. These compounds are useful in various fields including chemistry, biology, and materials science due to their intriguing photophysical properties (Su et al., 2019).

  • DNA Interactions and Carcinogenic Properties : N-Hydroxy-1-naphthylamine, a related compound, has been studied for its ability to form covalent bonds with DNA, which has implications in understanding mechanisms of carcinogenesis (Kadlubar et al., 1978).

  • Applications in Nanotechnology : Poly(1-naphthylamine)'s nanostructured morphology, influenced by the presence of dopants, has been studied for potential applications in nanotechnology (Riaz et al., 2007).

  • MALDI Matrix for Small Molecules Analysis : N-Phenyl-2-naphthylamine is developed as a novel matrix for the analysis and imaging of small molecules in biomedical research using mass spectrometry (Liu et al., 2018).

  • Environmental and Occupational Health Concerns : The carcinogenic risk of N-Phenyl-2-naphthylamine and its dephenylation to 2-naphthylamine, a known human carcinogen, has been a subject of study, highlighting the chemical's potential health impacts (Weiss et al., 2007).

  • Wastewater Treatment Applications : The electrochemical oxidation of naphthylamine wastewater using catalysts demonstrates the chemical's role in environmental remediation (Chen et al., 2012).

  • Antibacterial Activity : Nanostructured copolymers of poly(naphthylamine) have shown promising antibacterial activity, suggesting their potential use in biomedical applications (Riaz & Ashraf, 2013).

Safety And Hazards

The safety data sheet for a similar compound, “4’-Methylacetanilide”, indicates that it is harmful if swallowed and recommends wearing self-contained breathing apparatus in the event of a fire .

Future Directions

Future research could focus on the green synthesis of sulfonamide derivatives, as demonstrated in a study on a new type of convergent paired electrochemical synthesis . Additionally, the potential of proline sulfonamide organocatalysis in asymmetric catalysis is a promising area for future exploration .

properties

IUPAC Name

N-(4-methylphenyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYRKFWBKGQTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284552
Record name N-(p-Tolyl)-1-naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Tolyl)-1-naphthylamine

CAS RN

634-43-5
Record name N-(4-Methylphenyl)-1-naphthalenamine
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Record name N-p-Tolyl-1-naphthylamine
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Record name N-(p-Tolyl)-1-naphthylamine
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Record name N-(p-Tolyl)-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Jackson - 1965 - search.proquest.com
I am submitting herewith a dissertation written by Thomas Gerald Jackson entitled" Syntheses in the Phenothiazine and Benzophenothiazine Series." I recommend that it be accepted in …
Number of citations: 0 search.proquest.com

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